molecular formula C8H10N2O B2389574 5-Isopropylpyrimidine-2-carbaldehyde CAS No. 1268242-33-6

5-Isopropylpyrimidine-2-carbaldehyde

Cat. No.: B2389574
CAS No.: 1268242-33-6
M. Wt: 150.181
InChI Key: PJZWXRSTURIIKD-UHFFFAOYSA-N
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Description

5-Isopropylpyrimidine-2-carbaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in organic synthesis for the preparation of various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrimidine-2-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with isopropyl groups under controlled conditions. One common method includes the use of isopropyl halides in the presence of a base to introduce the isopropyl group into the pyrimidine ring. The aldehyde group is then introduced through formylation reactions, often using reagents like formic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: 5-Isopropylpyrimidine-2-carboxylic acid.

    Reduction: 5-Isopropylpyrimidine-2-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Isopropylpyrimidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Isopropylpyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 5-Methylpyrimidine-2-carbaldehyde
  • 5-Ethylpyrimidine-2-carbaldehyde
  • 5-Propylpyrimidine-2-carbaldehyde

Comparison: 5-Isopropylpyrimidine-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-propan-2-ylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)7-3-9-8(5-11)10-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZWXRSTURIIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268242-33-6
Record name 5-(propan-2-yl)pyrimidine-2-carbaldehyde
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